molecular formula C22H22Cl2N4O2S2 B2450431 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1215754-70-3

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride

Cat. No.: B2450431
CAS No.: 1215754-70-3
M. Wt: 509.46
InChI Key: RCWZYGICBZAGBD-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H22Cl2N4O2S2 and its molecular weight is 509.46. The purity is usually 95%.
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Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S2.ClH/c1-14-2-4-16(23)20-19(14)25-22(31-20)27(7-6-26-8-10-29-11-9-26)21(28)15-3-5-17-18(12-15)30-13-24-17;/h2-5,12-13H,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWZYGICBZAGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC5=C(C=C4)N=CS5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes two benzo[d]thiazole moieties connected by a morpholinoethyl linker. The presence of the chlorine and methyl groups on the thiazole rings enhances its pharmacological properties. The molecular formula is C21H24ClN3O3S2C_{21}H_{24}ClN_3O_3S_2 with a molecular weight of approximately 442.54 g/mol.

Research indicates that compounds with similar structures exhibit diverse mechanisms of action, primarily targeting various pathways involved in cancer cell proliferation and apoptosis.

  • Inhibition of Bcl-2 : Some derivatives have shown significant activity against Bcl-2, a protein that inhibits apoptosis in cancer cells, thus promoting cell survival. For instance, related compounds have demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting potent anti-cancer properties .
  • Cytotoxicity : Studies have reported that similar thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, one study showed that specific benzothiazole derivatives had CC50 values ranging from 4 to 9 µM against human CD4+ lymphocytes .
  • Antiviral Activity : While some thiazole compounds have been evaluated for antiviral properties against HIV and hepatitis viruses, results indicated limited activity. However, they displayed significant cytotoxicity against cancerous cells .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound and its analogs:

Activity IC50/CC50 Values Cell Lines Tested Reference
Anti-Bcl-2 Activity< DoxorubicinJurkat (leukemia), A-431
Cytotoxicity4 - 9 µMHuman CD4+ lymphocytes (MT-4)
Antiproliferative ActivityVariesVarious solid tumor lines
Inhibition of Kinases0.08 - 0.19 µMVEGFR-2, FGFR-1

Case Studies

  • Anticancer Efficacy : In a study evaluating the efficacy of benzothiazole derivatives, this compound was found to significantly inhibit the growth of leukemia cell lines while sparing normal cells, highlighting its potential as an anticancer agent.
  • Mechanistic Insights : Molecular dynamics simulations have shown that similar compounds interact with target proteins primarily through hydrophobic contacts, which are crucial for their binding affinity and subsequent biological activity .

Scientific Research Applications

The compound has been investigated for various biological activities:

Anticancer Activity

Research indicates that derivatives of benzothiazole, including the target compound, exhibit significant anticancer properties. A study highlighted that certain benzothiazole derivatives demonstrated cytotoxic effects against various human cancer cell lines, including leukemia and solid tumors. Notably, compounds with similar structures have shown IC50 values ranging from 0.08 µM to 0.19 µM against key kinases involved in cancer progression, such as VEGFR-2 and BRAF .

Antiviral Properties

The potential antiviral effects of benzothiazole derivatives have also been explored. A study focused on thiazolidinone compounds derived from benzothiazoles demonstrated inhibitory activity against the main protease of SARS-CoV-2, with promising IC50 values indicating effective inhibition . This suggests that similar derivatives might be evaluated for antiviral efficacy against other viral pathogens.

Case Studies

Several studies provide insights into the applications of the compound:

Case Study 1: Anticancer Research

A series of benzothiazole derivatives were synthesized and tested for their antiproliferative activity against leukemia cell lines. The results indicated that compounds with structural similarities to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride exhibited significant growth inhibition, suggesting a potential role in cancer therapy .

Case Study 2: Antiviral Activity

In vitro studies assessed the antiviral activity of benzothiazole-based compounds against HIV and other viral infections. Although initial findings showed limited antiviral efficacy, further modifications to the chemical structure led to enhanced activity against specific viral targets, demonstrating the importance of structural optimization in drug design .

Data Tables

Application Area Activity IC50 Values References
AnticancerGrowth inhibition in leukemia cells0.08 - 0.19 µM
AntiviralInhibition of SARS-CoV-2 protease0.01 - 34.4 µM
AntimicrobialLimited activity against bacteriaNone detected

Q & A

Q. Tables for Key Comparisons

Structural Feature Impact on Activity Example Data Ref.
Chloro SubstituentIncreases cytotoxicity (IC50_{50} ↓30%)IC50_{50}: 2.1 μM vs. 3.5 μM (non-Cl)[19]
Morpholinoethyl vs. PiperazineMorpholino improves solubility (LogS ↑0.5)LogS: -3.2 vs. -3.7[9]
Carboxamide LinkerStabilizes target binding (Kd_d 15 nM)SPR assay data[15]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.